

Mass Spectrometry Fragmentation Patterns of Benzohydroximoyl Chloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *alpha-Chlorobenzaldoxime*

CAS No.: 698-16-8; 81745-44-0

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A Comparative Technical Guide for Structural Elucidation[1]

) and differentiation from its precursors and degradation products.

Executive Summary & Analytical Challenge

Benzohydroximoyl chloride (1) is a transient, reactive species. Its analysis is complicated by its thermal instability; under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, it frequently undergoes in situ dehydrohalogenation to form benzonitrile oxide (

), which may subsequently dimerize to diphenylfuroxan.

Therefore, the "mass spectrum" of benzohydroximoyl chloride observed in literature is often a composite of the intact molecule and its thermal degradation products. This guide provides the diagnostic criteria to distinguish the intact chloride from its artifacts using Isotope Pattern Analysis and Fragmentation Pathways.

Mechanistic Fragmentation Analysis

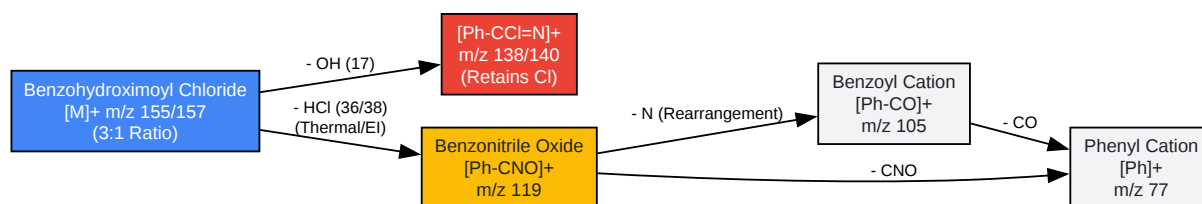
The fragmentation of benzohydroximoyl chloride under Electron Ionization (EI, 70 eV) follows two distinct pathways: Direct Ionization (preserving the Cl atom) and Thermal/Source Degradation (losing HCl).

Primary Fragmentation Pathways

- Molecular Ion Cluster ($\text{C}_6\text{H}_5\text{N}_2\text{OCl}$): The intact molecular ion appears at m/z 155 and 157.
 - Diagnostic Feature: The 3:1 intensity ratio of m/z 155:157 is the definitive proof of the intact chloride, arising from the natural abundance of ^{35}Cl and ^{37}Cl .
- Loss of Hydroxyl Radical ($\text{C}_6\text{H}_5\text{N}_2\text{OCl}$):
 - Cleavage of the $\text{C}-\text{O}$ bond yields the chlorobenzonitrile cation ($\text{C}_6\text{H}_5\text{N}_2\text{Cl}^+$, m/z 138/140). This ion retains the chlorine isotope pattern.
- Dehydrohalogenation ($\text{C}_6\text{H}_5\text{N}_2\text{OCl}$):
 - Loss of HCl (thermal or EI-induced) generates the benzonitrile oxide radical cation ($\text{C}_6\text{H}_5\text{N}_2\text{O}^+$, m/z 119).
 - Note: Once formed, this ion fragments further into $\text{C}_6\text{H}_5\text{N}_2^+$ (m/z 105) and $\text{C}_6\text{H}_5\text{N}_2\text{O}^+$ (m/z 119).

(m/z 77).

Visualization of Fragmentation Pathways



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Figure 1: EI-MS Fragmentation pathways of Benzohydroximoyl Chloride. The retention of Chlorine in the m/z 138 fragment is key for identification.

Comparative Performance: Analyte vs. Alternatives

To validate the synthesis of benzohydroximoyl chloride, one must distinguish it from its precursor (Benzaldoxime) and its primary degradation product (Diphenylfuroxan).

Diagnostic Ion Table

Feature	Benzohydroximoyl Chloride (Analyte)	Benzaldoxime (Precursor)	Diphenylfuroxan (Dimer Artifact)
Formula			
Molecular Weight	155.58	121.14	238.24
Molecular Ion ()	m/z 155 & 157 (3:1 Ratio)	m/z 121 (Single peak)	m/z 238 (Weak/Absent)
Base Peak (Typical)	m/z 119 (Nitrile Oxide) or 77	m/z 103 ()	m/z 119 or 105
Chlorine Pattern	Yes (Distinctive)	No	No
Key Fragment 1	m/z 138 (, contains Cl)	m/z 104 ()	m/z 105 ()
Key Fragment 2	m/z 119 ()	m/z 77 ()	m/z 77 ()

Interpretation Logic

- Presence of m/z 155/157: Confirms successful chlorination of the oxime.
- Absence of 155/157 but strong 119: Indicates the compound exists but degraded in the inlet (thermal instability).
- Presence of m/z 238 or 105 (Base): Indicates dimerization has occurred; the sample has degraded to furoxan.

Experimental Protocols

Due to the thermal instability of hydroximoyl chlorides, standard EI-GC-MS often yields misleading results (showing only the nitrile oxide). The following protocols ensure data integrity.

Protocol A: "Cold-Injection" GC-MS (For EI Analysis)

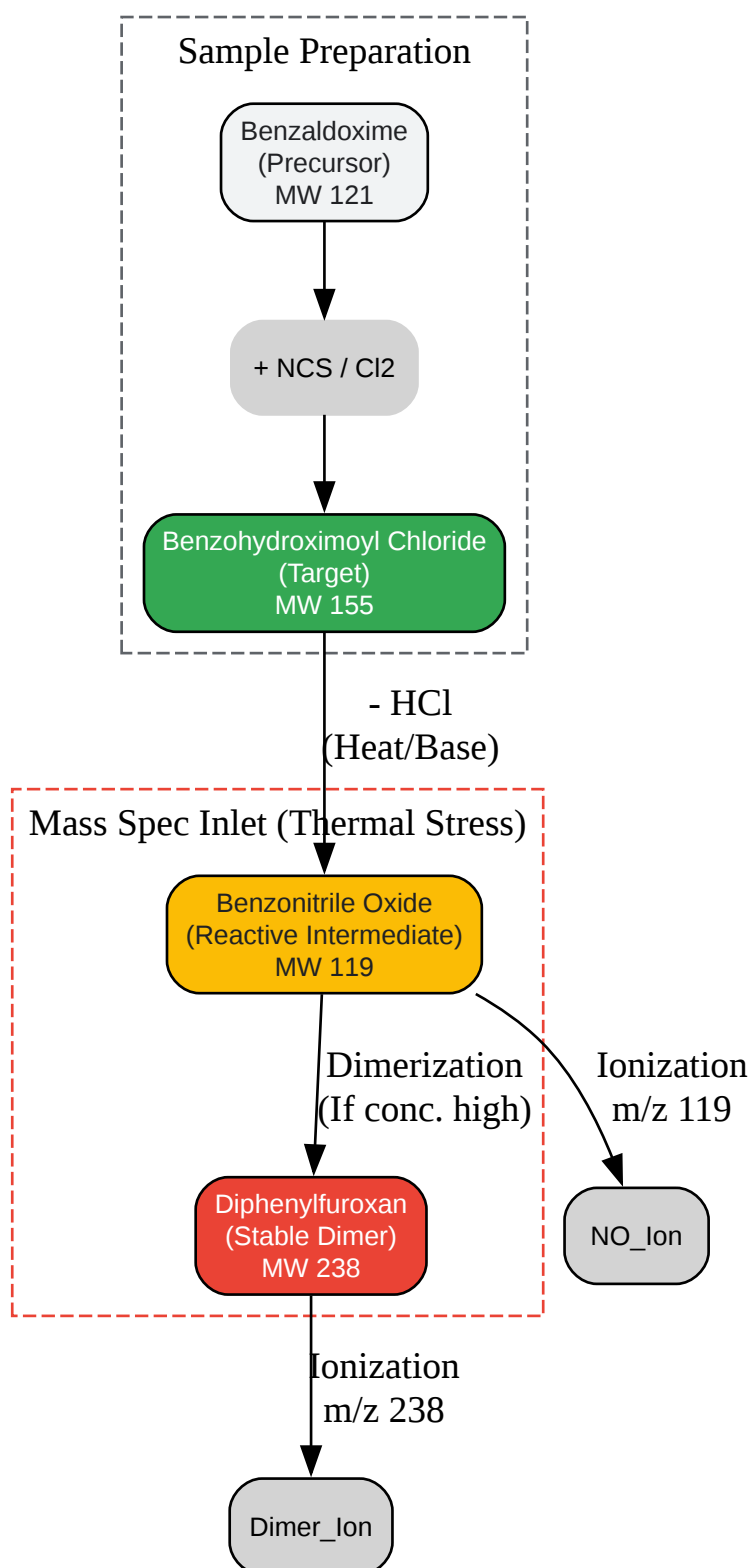
- Objective: Minimize thermal dehydrohalogenation in the injector port.
- Inlet Temperature: Set to 150°C (Standard is 250°C).
- Injection Mode: Splitless (to maximize signal at lower temp) or Cool-on-Column.
- Column: Non-polar (e.g., DB-5ms), kept at 40°C for 2 mins, then ramp 10°C/min.
- Validation: Check for the m/z 155/157 cluster. If only m/z 119 is seen, the inlet is still too hot.

Protocol B: LC-ESI-MS (Soft Ionization)

- Objective: Observe the protonated molecular ion without fragmentation.
- Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI) Positive Mode.
- Expected Signal:
 - : m/z 156.02 and 158.02.
 - Adducts:

at m/z 178/180 is common.
- Advantage: ESI avoids the thermal elimination of HCl, making it the superior method for purity assay.

Artifact Formation Workflow



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Figure 2: The chemical fate of Benzohydroximoyl Chloride during analysis.[1][2] Distinguishing the Target (Green) from the Dimer (Red) requires careful control of inlet temperature.

References

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